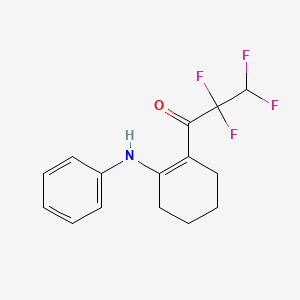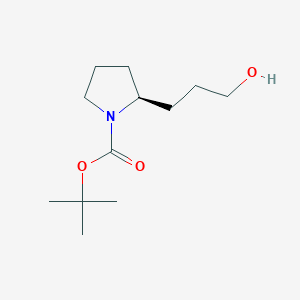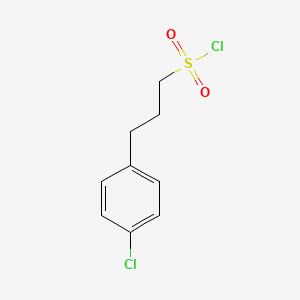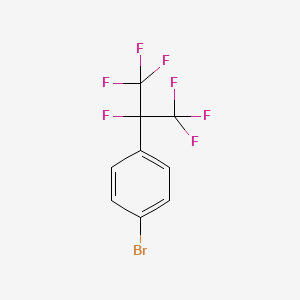![molecular formula C71H60N2 B3118500 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine CAS No. 239476-24-5](/img/structure/B3118500.png)
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine
Overview
Description
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine is a useful research compound. Its molecular formula is C71H60N2 and its molecular weight is 941.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electroluminescent and Optical Applications
A Novel Class of Emitting Amorphous Molecular Materials for Electroluminescence : This research highlights a novel class of color-tunable emitting amorphous molecular materials, including various derivatives of 9,9-dimethylfluoren-2-yl. These compounds exhibit intense fluorescence emission, high glass-transition temperatures, and function as excellent emitting materials for organic electroluminescent (EL) devices, emitting multicolor light including white. They also serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and leading to higher performance in these devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Synthesis and Molecular Properties
Synthesis of Fluorescent Fluorene–Isoindole-Containing Mono- and Oligomers : This study explores the synthesis of novel fluorene–isoindole-containing light-emitting mono- and oligomers. It demonstrates that these compounds, with variations in the fluorene component, are potential blue light-emitters with good quantum efficiency (Lázár, Nagy, Rácz, Zsuga, & Kéki, 2014).
Optical and Fluorescent Characteristics
Spectral Properties of Several Fluorene Derivatives as Two-Photon Fluorescent Dyes : This research investigates the absorption, steady-state fluorescence, and excitation properties of several fluorene derivatives. The findings indicate these compounds' potential as two-photon fluorescent dyes, providing insights into their spectral characteristics and fluorescence quantum yields (Belfield, Bondar, Przhonska, Schafer, & Mourad, 2002).
Potential in Organic Electronics
Development of Hole-Blocking Amorphous Molecular Materials in Organic EL Devices : This study introduces a novel class of amorphous molecular materials, including derivatives of 9,9-dimethylfluoren-2-yl, as effective hole-blocking materials in organic electroluminescent devices. These materials, with their high glass-transition temperatures and large HOMO-LUMO energy gaps, demonstrate efficient blue-violet emission from emitters with hole transporting properties, thus contributing to the development of organic EL devices (Shirota, Kinoshita, & Okumoto, 2002).
properties
IUPAC Name |
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H60N2/c1-45-17-15-23-53(37-45)72(51-19-11-9-12-20-51)55-29-35-61-59-33-27-49(41-65(59)70(5,6)67(61)43-55)47-25-31-57-58-32-26-48(40-64(58)69(3,4)63(57)39-47)50-28-34-60-62-36-30-56(44-68(62)71(7,8)66(60)42-50)73(52-21-13-10-14-22-52)54-24-16-18-46(2)38-54/h9-44H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLBBFQXZLLOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC7=C(C=C6)C8=C(C7(C)C)C=C(C=C8)C9=CC1=C(C=C9)C2=C(C1(C)C)C=C(C=C2)N(C1=CC=CC=C1)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H60N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



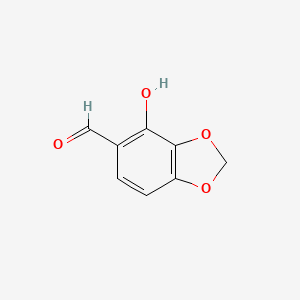
![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)
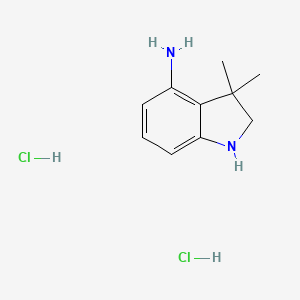

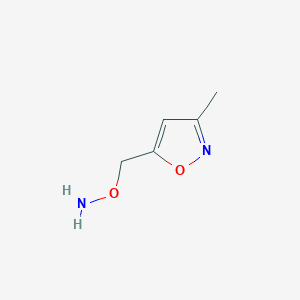
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
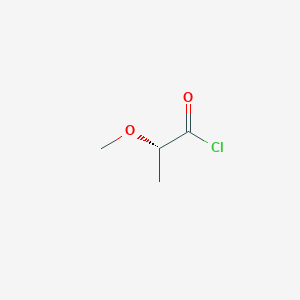
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
